N,1-dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride
Description
N,1-dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride: is a synthetic compound with a unique bicyclic structure.
Properties
Molecular Formula |
C7H14ClNO |
|---|---|
Molecular Weight |
163.64 g/mol |
IUPAC Name |
N,1-dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1-6-3-7(4-6,8-2)5-9-6;/h8H,3-5H2,1-2H3;1H |
InChI Key |
URSFILLWZFRHGR-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C1)(CO2)NC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,1-dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride typically involves a series of organic reactions. One common method is the [2 + 2] cycloaddition reaction, which forms the bicyclic structure. This reaction can be facilitated by photochemical conditions, where light energy is used to drive the formation of the bicyclic ring system .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale photochemical reactors to ensure efficient and consistent synthesis. The reaction conditions, such as temperature, light intensity, and reaction time, are carefully controlled to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: N,1-dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the bicyclic core.
Substitution: The amine group in the compound can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can yield various N-substituted derivatives .
Scientific Research Applications
Chemistry: In chemistry, N,1-dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical spaces and the development of novel compounds .
Biology: In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its bicyclic structure may provide insights into the binding mechanisms of similar compounds .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities that could be useful in drug development .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of N,1-dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The bicyclic structure allows the compound to fit into specific binding sites, potentially modulating the activity of the target molecule. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride
- 1-methyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride
- 2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride
Comparison: Compared to these similar compounds, N,1-dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride is unique due to its specific substitution pattern. The presence of the N-methyl group and the 1-dimethyl substitution confer distinct chemical properties, such as altered reactivity and binding affinity.
Biological Activity
N,1-dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride, commonly referred to as a bicyclic compound, has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores its biological activity through detailed research findings, case studies, and data tables.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 164 Da. Its structure features a bicyclic framework with a piperidine moiety, which is crucial for its biological interactions. The presence of the oxabicyclo structure enhances its chemical reactivity and biological properties, making it an interesting subject for research.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₄ClNO |
| Molecular Weight | 164 Da |
| LogP | -0.14 |
| Polar Surface Area | 21 Å |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
Research indicates that this compound interacts with specific molecular targets within biological systems. Its mechanism may involve:
- Inhibition of IRAK4 : The compound has shown potential in inhibiting interleukin receptor-associated kinase 4 (IRAK4), which plays a significant role in the innate immune response. This inhibition suggests therapeutic applications in treating neurodegenerative diseases where inflammation is a critical factor.
- Modulation of Enzyme Activity : The bicyclic structure allows it to fit into binding sites on enzymes and receptors, potentially altering their activity and affecting cellular signaling pathways.
Neuropharmacological Applications
The compound has been explored for its neuropharmacological effects, particularly in models of neurodegeneration. Case studies have highlighted its ability to reduce inflammatory markers in neuronal cells.
Case Study Example :
A study involving animal models demonstrated that administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha, indicating its potential as an anti-inflammatory agent in neurodegenerative conditions .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| 2-Oxabicyclo[2.1.1]hexan-4-amine | Moderate anti-inflammatory effects | Lacks dimethyl substitutions |
| 1,3-Dimethyl-2-oxabicyclo[2.1.1]hexane | Limited neuropharmacological activity | No amine group |
Synthesis and Industrial Applications
The synthesis of this compound typically involves multi-step processes including [2+2] cycloaddition reactions facilitated by photochemical methods to ensure high yields and purity . Its applications extend beyond research to include potential uses in drug development and organic synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
